molecular formula C11H11NO4 B1505291 3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5(4H)-one CAS No. 24031-71-8

3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5(4H)-one

Cat. No. B1505291
CAS RN: 24031-71-8
M. Wt: 221.21 g/mol
InChI Key: MYGFMUAVKKTGNC-UHFFFAOYSA-N
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Description

The compound “3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5(4H)-one” is an oxazole derivative. Oxazoles are aromatic compounds that contain a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The “3,4-Dimethoxyphenyl” part suggests that there is a phenyl (benzene) ring with two methoxy (O-CH3) groups attached at the 3rd and 4th positions .


Molecular Structure Analysis

The molecular structure of this compound would likely show the aromaticity of the oxazole and phenyl rings, the positions of the methoxy groups on the phenyl ring, and the attachment of the phenyl ring to the oxazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties might include its state of matter at room temperature, its solubility in various solvents, its melting and boiling points, and its spectral data (IR, NMR, UV-Vis, etc.) .

Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, flammability, and other factors. Without specific data, it’s hard to provide accurate safety and hazard information .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has interesting biological activity, it could be studied as a potential drug. If it has unique physical or chemical properties, it could be used in materials science or other fields .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-4H-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-14-9-4-3-7(5-10(9)15-2)8-6-11(13)16-12-8/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGFMUAVKKTGNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=O)C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50702027
Record name 3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5(4H)-one

CAS RN

24031-71-8
Record name 3-(3,4-Dimethoxyphenyl)-5(4H)-isoxazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24031-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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